molecular formula C12H17N3O B1471899 2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one CAS No. 1541270-14-7

2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B1471899
CAS No.: 1541270-14-7
M. Wt: 219.28 g/mol
InChI Key: FYUYELFOBUNGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one is related to research on Dipeptidyl Peptidase IV (DPP IV) inhibitors, which are a class of compounds with therapeutic potential for the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the breakdown of incretin hormones, thereby increasing insulin secretion in response to blood glucose levels. The search for new DPP IV inhibitors is intense due to the relatively recent approval of marketed compounds and the absence of long-term side effect data. The chemical structure of this compound aligns with the interest in developing molecules that inhibit GLP-1 and GIP degradation without affecting other substrates or the protein's interactions, pointing to its potential utility in designing effective diabetes treatments (Mendieta, Tarragó, & Giralt, 2011).

Chemical Synthesis and Biological Activity

Research on compounds like this compound encompasses the synthesis and exploration of their biological activities, especially as they relate to heterocyclic chemistry and the development of pharmaceuticals. This compound is part of a broader category of chemicals that include pyridine and piperidine derivatives, which are crucial in medicinal chemistry for their diverse biological activities. These activities can range from anticancer, antimicrobial, and anti-inflammatory effects to roles in central nervous system disorders. The exploration of these compounds' chemistry, including their preparation, properties, and potential applications, highlights the critical role of such molecules in advancing drug discovery and development (Boča, Jameson, & Linert, 2011).

Drug Development and Neurological Applications

The compound is also relevant in the context of developing novel central nervous system (CNS) acting drugs. Research indicates that heterocycles containing nitrogen, such as pyridine and piperidine, form a significant class of organic compounds with potential CNS effects. These effects can range from treating depression and euphoria to managing convulsions. The structural features of these compounds, including their ability to undergo keto-enol tautomerism and form chiral centers, provide a rich ground for synthesizing novel molecules with targeted CNS activity. This research underscores the potential of compounds like this compound in serving as lead molecules for developing new CNS drugs (Saganuwan, 2017).

Future Directions

: RSC Advances: Seeking potent anti-tubercular agents : PubMed: Discovery of ®-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo [3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one : PubChem: 2-Amino-1-(piperidin-1-yl)propan-1-one : Sigma-Aldrich: 1-(pyridin-2-yl)ethan-1-one

Properties

IUPAC Name

2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-8-12(16)15-7-2-1-5-11(15)10-4-3-6-14-9-10/h3-4,6,9,11H,1-2,5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUYELFOBUNGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 4
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 5
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.